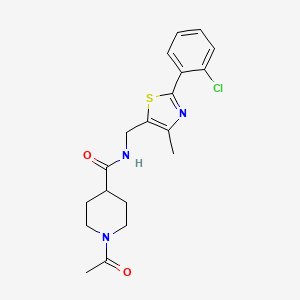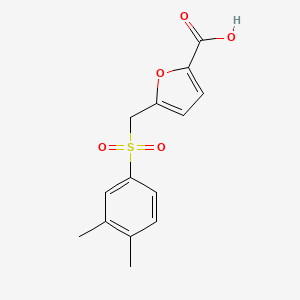![molecular formula C17H19N3O2 B2601465 (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide CAS No. 1448140-41-7](/img/structure/B2601465.png)
(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, an oxane moiety, and a phenylprop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyoxane, 4-bromo-1H-pyrazole, and cinnamoyl chloride.
Step 1 Formation of Oxane-Pyrazole Intermediate: The first step involves the nucleophilic substitution reaction between 4-hydroxyoxane and 4-bromo-1H-pyrazole in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF). This forms the oxane-pyrazole intermediate.
Step 2 Coupling with Cinnamoyl Chloride: The intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine (Et₃N) to form the final product, (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide. The reaction is typically carried out under reflux conditions in an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the double bond of the phenylprop-2-enamide group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles like bromine (Br₂) can substitute hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under acidic conditions.
Reduction: NaBH₄ in methanol or ethanol under mild conditions.
Substitution: Br₂ in chloroform or carbon tetrachloride (CCl₄) under reflux.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of saturated amides or alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial and fungal strains.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- Structural Features : The presence of both an oxane ring and a phenylprop-2-enamide group in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Reactivity : The combination of functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-7,12-13,16H,8-11H2,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIQYCSSRIMHI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
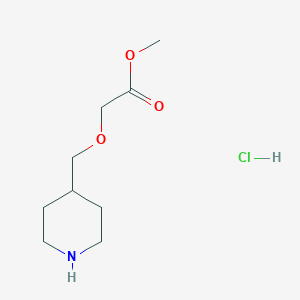
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)

![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
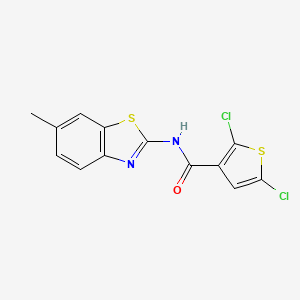
![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
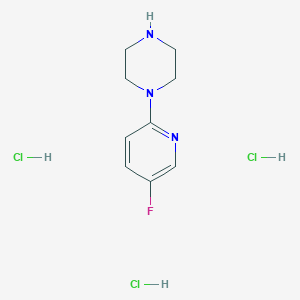
![4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2601397.png)
![6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

